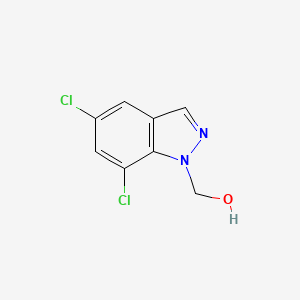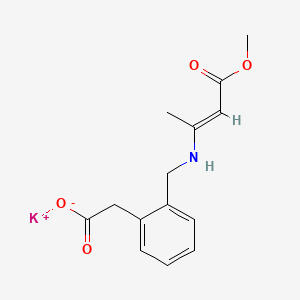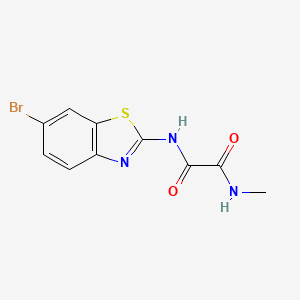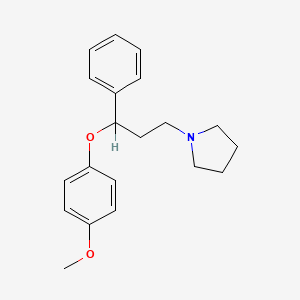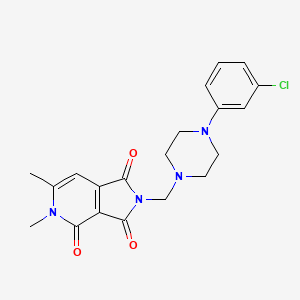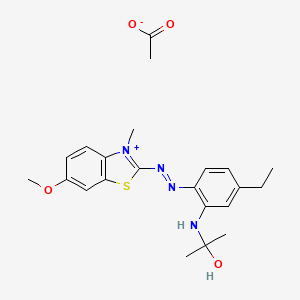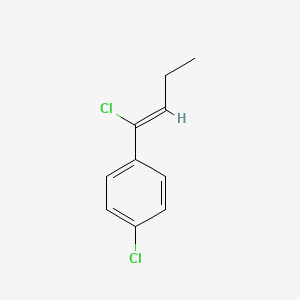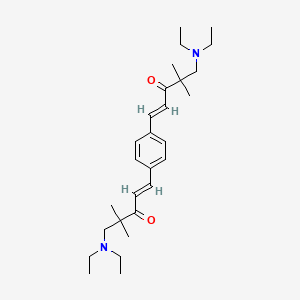
2-((Ethoxycarbonyl)methylamino)-5-methoxy-4-((4-methylphenyl)thio)benzenediazonium hydrogen sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 289-281-0, also known as 2-ethylhexyl nitrate, is a chemical compound that belongs to the class of organic nitrates. It is commonly used as a fuel additive to improve the cetane number of diesel fuels, which enhances the combustion efficiency and reduces emissions.
准备方法
Synthetic Routes and Reaction Conditions
2-ethylhexyl nitrate is typically synthesized through the nitration of 2-ethylhexanol. The reaction involves the use of a nitrating agent, such as nitric acid, in the presence of a catalyst. The process is carried out under controlled temperature and pressure conditions to ensure the efficient formation of the nitrate ester.
Industrial Production Methods
In industrial settings, the production of 2-ethylhexyl nitrate involves large-scale nitration reactors where 2-ethylhexanol is continuously fed and reacted with nitric acid. The reaction mixture is then subjected to separation and purification processes to isolate the desired product. The final product is often stabilized with additives to prevent decomposition during storage and transportation.
化学反应分析
Types of Reactions
2-ethylhexyl nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form 2-ethylhexanol.
Substitution: It can undergo substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles, and the reactions are often carried out under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Oxidation products include aldehydes, ketones, and carboxylic acids.
Reduction: The major product is 2-ethylhexanol.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives or other functionalized compounds.
科学研究应用
2-ethylhexyl nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of nitrate esters and their decomposition mechanisms.
Biology: It is used in studies related to the biological effects of nitrate esters and their potential toxicity.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used as a fuel additive to improve the performance of diesel engines and reduce emissions.
作用机制
The mechanism of action of 2-ethylhexyl nitrate involves the release of nitrogen dioxide and other reactive nitrogen species upon decomposition. These reactive species enhance the combustion process in diesel engines by promoting the formation of free radicals, which facilitate the oxidation of fuel molecules. The molecular targets include various components of the combustion system, such as fuel molecules and oxygen.
相似化合物的比较
Similar Compounds
2-ethylhexanol: The precursor to 2-ethylhexyl nitrate, used in various industrial applications.
Methyl nitrate: Another nitrate ester used as a fuel additive.
Ethyl nitrate: Similar in structure and function to 2-ethylhexyl nitrate.
Uniqueness
2-ethylhexyl nitrate is unique due to its specific structure, which provides optimal properties for use as a fuel additive. Its long alkyl chain enhances its solubility in diesel fuels, and its nitrate group provides the necessary reactivity to improve combustion efficiency. Compared to other nitrate esters, 2-ethylhexyl nitrate offers a balance of stability and reactivity, making it a preferred choice in the fuel industry.
属性
CAS 编号 |
86808-51-7 |
|---|---|
分子式 |
C18H20N3O3S.HO4S C18H21N3O7S2 |
分子量 |
455.5 g/mol |
IUPAC 名称 |
2-[ethoxycarbonyl(methyl)amino]-5-methoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C18H20N3O3S.H2O4S/c1-5-24-18(22)21(3)15-11-17(16(23-4)10-14(15)20-19)25-13-8-6-12(2)7-9-13;1-5(2,3)4/h6-11H,5H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
ZAKBGLKTQSBWHP-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)N(C)C1=CC(=C(C=C1[N+]#N)OC)SC2=CC=C(C=C2)C.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


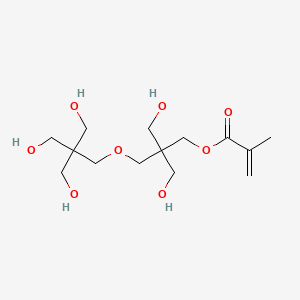
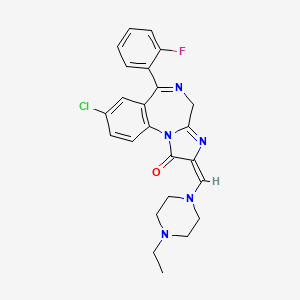
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)

